carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
CAS No.: 14511-59-2
Cat. No.: VC0020084
Molecular Formula: C19H24ClN3O6S
Molecular Weight: 457.926
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14511-59-2 |
|---|---|
| Molecular Formula | C19H24ClN3O6S |
| Molecular Weight | 457.926 |
| IUPAC Name | carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C18H21ClN2O4S.CH3NO2/c1-3-21-26(23,24)15-7-4-13(5-8-15)10-11-20-18(22)16-12-14(19)6-9-17(16)25-2;2-1(3)4/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,22);2H2,(H,3,4) |
| Standard InChI Key | OJTZFCYSYOYYHO-UHFFFAOYSA-N |
| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC.C(=O)(N)O |
Introduction
Chemical Identity and Basic Properties
Carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is a complex organic compound with multiple functional groups. Its fundamental identification parameters are presented in Table 1, providing essential information for researchers and quality control professionals.
| Parameter | Value |
|---|---|
| CAS No. | 14511-59-2 |
| Molecular Formula | C19H24ClN3O6S |
| Molecular Weight | 457.926 g/mol |
| Physical Appearance | Not specified in available data |
| Primary Applications | Reference standard for Glyburide impurity profiling |
The compound contains several key structural elements, including a carbamic acid moiety, a chloro-substituted aromatic structure, and an ethylsulfamoyl group attached to a phenyl ring. These structural features contribute to its unique chemical reactivity profile and potential biological activity.
Chemical Structure and Functional Groups
The chemical architecture of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide incorporates multiple reactive and functional groups. Understanding this complex structure is essential for predicting its chemical behavior and applications.
Core Structural Components
The compound features a 5-chloro-2-methoxybenzamide core, which forms the central structural element. This core structure is further modified with additional functional groups that enhance its chemical complexity and potential biological interactions. The presence of the chloro and methoxy groups on the aromatic ring significantly influences the electron distribution within the molecule, potentially affecting its stability and reactivity.
Functional Group Analysis
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Carbamic acid moiety: A functional group known for its involvement in various biochemical processes and pharmaceutical applications .
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Chloro substituent: Located at the 5-position of the aromatic ring, this electron-withdrawing group affects the electronic properties of the compound.
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Methoxy group: Positioned at the 2-position of the aromatic ring, this electron-donating group counterbalances the electron-withdrawing effect of the chloro substituent.
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Ethylsulfamoyl group: Attached to a phenyl ring, this group contributes to the compound's solubility profile and potential interactions with biological targets.
The presence of these diverse functional groups creates a molecule with unique chemical and potential biological properties, particularly relevant to its application in pharmaceutical analysis.
Applications in Pharmaceutical Analysis
Carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide serves specific analytical purposes in the pharmaceutical industry, particularly in quality control processes.
Structure-Property Relationships
Understanding the structure-property relationships of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is important for predicting its behavior in various environments and applications.
Stability Considerations
Research on structurally similar carbamate compounds provides insights into potential stability considerations for our compound of interest:
These mechanisms may be relevant to understanding the chemical stability of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide under various conditions.
Structure-Activity Considerations
While specific biological activity data for carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is limited, its structural features suggest potential biological activities:
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The compound belongs to the class of sulfonamide derivatives, which are known for their antibacterial properties and utility in medicinal chemistry.
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The presence of multiple functional groups (chloro, methoxy, and ethylsulfamoyl) creates a unique structure that may exhibit specific biological interactions.
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Structurally similar carbamates have been studied as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) , suggesting potential biological targets for investigation.
Further research would be necessary to fully characterize the biological activity profile of this compound.
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